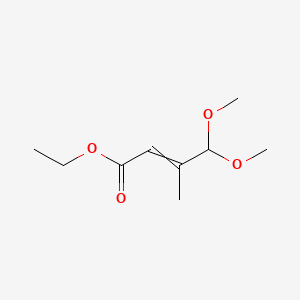
2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester
説明
2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester (commonly referred to as "ethyl 4,4-dimethoxy-3-methyl-2-butenoate") is an organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by diverse research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- CAS Number : 70423-44-8
Antimicrobial Activity
Research indicates that derivatives of butenoic acid exhibit significant antimicrobial properties. A study on various solvent extracts of Epaltes divaricata revealed that compounds similar to ethyl 4,4-dimethoxy-3-methyl-2-butenoate showed notable inhibition against various bacteria and fungi. The ethyl acetate extract demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/ml against A. flavus, indicating strong antimicrobial potential .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. The ethyl ester exhibited significant radical scavenging activity. For instance, it showed an IC50 value of 560 µg/ml in the DPPH assay, indicating its effectiveness in neutralizing free radicals . This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxic Activity
Cytotoxicity studies have shown that certain derivatives of butenoic acid can inhibit cancer cell growth. For example, thiazole-bearing compounds related to butenoic acid derivatives have demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin in various cancer cell lines. This highlights the potential for further development in anticancer therapies .
Study on Epaltes Divaricata
A comprehensive study focused on the biological activities of Epaltes divaricata extracts demonstrated that compounds with structural similarities to ethyl 4,4-dimethoxy-3-methyl-2-butenoate possess significant antimicrobial and antioxidant properties. The study utilized GC-MS analysis to identify active compounds and their effects on microbial growth and oxidative stress markers .
Thiazole Derivatives
Research into thiazole derivatives has shown that modifications to the butenoic acid structure can enhance cytotoxicity against specific cancer cell lines. A structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influence the anticancer efficacy of these compounds .
Summary of Findings
| Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Disc diffusion & microdilution | MIC: 31.25 µg/ml against A. flavus |
| Antioxidant | DPPH radical scavenging assay | IC50: 560 µg/ml |
| Cytotoxic | Cell viability assays | IC50 < standard drugs |
特性
CAS番号 |
83803-81-0 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC名 |
ethyl (E)-4,4-dimethoxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-13-8(10)6-7(2)9(11-3)12-4/h6,9H,5H2,1-4H3/b7-6+ |
InChIキー |
MYHCWGDFZQZTQA-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)/C=C(\C)/C(OC)OC |
正規SMILES |
CCOC(=O)C=C(C)C(OC)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














